molecular formula C22H19NO3 B2514345 N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2320960-30-1

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2514345
CAS No.: 2320960-30-1
M. Wt: 345.398
InChI Key: WPWWQXJQRCZFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is an organic compound that features a complex structure with furan and naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-yl ethyl intermediate: This could involve the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

    Coupling with naphthalen-1-yl acetamide: The intermediate is then reacted with naphthalen-1-yl acetamide, possibly using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, or strong nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving aromatic compounds.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thus affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-thienylmethyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of two furan rings, which may confer distinct chemical and biological properties compared to similar compounds with only one furan or other heterocyclic rings.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-22(14-17-8-3-7-16-6-1-2-9-18(16)17)23-15-19(20-10-4-12-25-20)21-11-5-13-26-21/h1-13,19H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWWQXJQRCZFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.